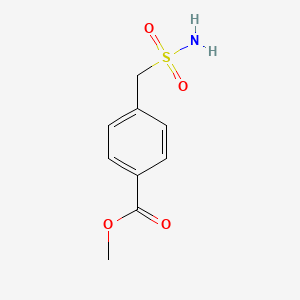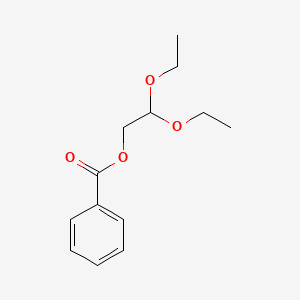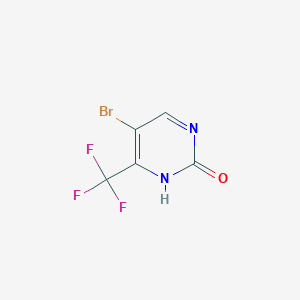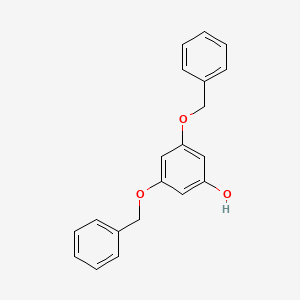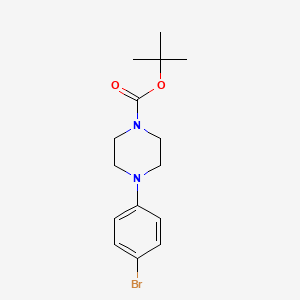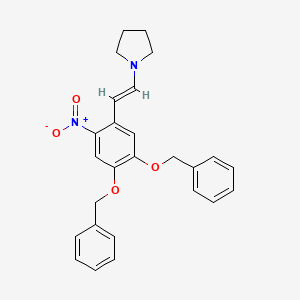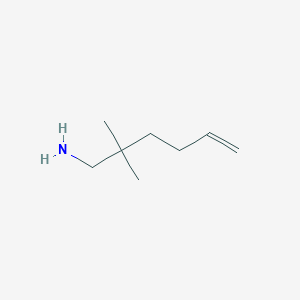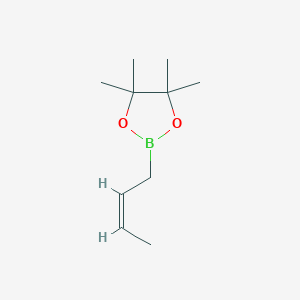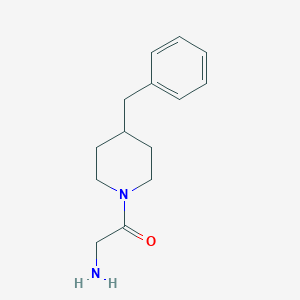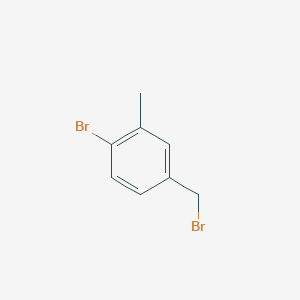![molecular formula C8H16BrN B1279831 5-azoniaspiro[4.4]nonane Bromide CAS No. 16450-38-7](/img/structure/B1279831.png)
5-azoniaspiro[4.4]nonane Bromide
概要
説明
5-azoniaspiro[4.4]nonane Bromide is a spirocyclic quaternary ammonium compound. It is known for its unique structure, which includes a spirocyclic framework that contributes to its chemical stability. This compound is often used in the preparation of anion exchange membranes due to its high stability in alkaline media .
作用機序
Target of Action
The primary target of 5-azoniaspiro[4.4]nonane Bromide is the anion exchange membranes (AEMs) . These membranes are crucial in various applications, including fuel cells and electrodialysis.
Mode of Action
This compound, as a spirocyclic quaternary ammonium (QA) cation, interacts with its targets by contributing to the chemical stability of the AEMs . This compound, along with other spirocyclic QA cations, has been synthesized and investigated for their stability in alkaline media at elevated temperatures .
Biochemical Pathways
The compound affects the alkaline stability of the AEMs . The higher alkaline stability of spirocyclic QAs, including this compound, correlates with their higher energy barrier value associated with a transition state .
Result of Action
The primary result of the action of this compound is the enhanced alkaline stability of AEMs . This stability is crucial for the performance and longevity of the membranes in their respective applications.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the alkalinity of the medium . The compound has shown promising stability in alkaline media at elevated temperatures .
生化学分析
Biochemical Properties
5-Azoniaspiro[4.4]nonane Bromide plays a significant role in biochemical reactions, particularly in the context of alkaline anion exchange membranes. It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic interactions and hydrogen bonding. The compound’s quaternary ammonium group allows it to form stable complexes with negatively charged biomolecules, such as nucleic acids and proteins. These interactions can influence the stability and function of these biomolecules, making this compound a valuable tool in biochemical studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins. These changes can lead to modifications in cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules, depending on the context. For example, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels. Additionally, the compound can influence gene expression by interacting with DNA and RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under experimental conditions, but its activity may decrease due to degradation or interactions with other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, such as cell death or tissue damage. These dosage-dependent effects are crucial for determining the appropriate experimental conditions and ensuring the safety of the compound in research applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical and cellular studies .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, affecting energy production and metabolism. These localization patterns are important for understanding the specific effects of this compound on cellular processes and for designing targeted experimental approaches .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-azoniaspiro[4.4]nonane Bromide typically involves the reaction of pyrrolidine with 1,4-dibromobutane. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile or ethanol. The mixture is refluxed for several hours, followed by filtration and crystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
5-azoniaspiro[4.4]nonane Bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can lead to the formation of hydroxylated derivatives .
科学的研究の応用
5-azoniaspiro[4.4]nonane Bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of anion exchange membranes due to its high chemical stability.
Biology: Investigated for its potential use in biological systems as a stabilizing agent.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of materials that require high chemical and thermal stability
類似化合物との比較
Similar Compounds
- 5-azoniaspiro[4.5]decane Bromide
- 5-azoniaspiro[4.6]undecane Bromide
Comparison
Compared to its analogs, 5-azoniaspiro[4.4]nonane Bromide exhibits higher chemical stability in alkaline media. This is attributed to its unique spirocyclic structure, which provides a higher energy barrier for degradation. This makes it particularly suitable for applications requiring long-term stability under harsh conditions .
特性
IUPAC Name |
5-azoniaspiro[4.4]nonane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.BrH/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTWYBSYKLXZME-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCCC2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466504 | |
| Record name | 5-Azaspiro[4.4]nonan-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16450-38-7 | |
| Record name | NSC28372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Azaspiro[4.4]nonan-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Azoniaspiro[4.4]nonane Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (S)-1-(hydroxydiphenylmethyl)-5-azoniaspiro[4.4]nonane bromide in the context of the provided research?
A1: The research highlights the use of (S)-1-(hydroxydiphenylmethyl)-5-azoniaspiro[4.4]nonane bromide as an optically active ammonium salt. This compound, alongside its homolog (S)-1-(hydroxydiphenylmethyl)-5-azoniaspiro[4.5]decane bromide, demonstrates an "interesting inclusion phenomenon" []. Essentially, these salts can selectively trap one enantiomer of specific racemic mixtures (specifically binaphthyl and biphenanthyl diols) within their crystal lattice during crystallization. This process, known as inclusion crystallization, provides a method for separating enantiomers and obtaining optically pure compounds, which is crucial in fields like pharmaceuticals where the biological activity of molecules often depends on their chirality. Reference:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


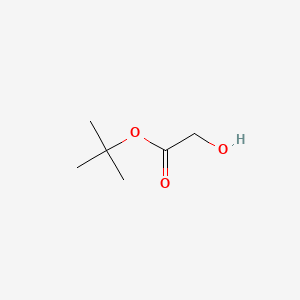
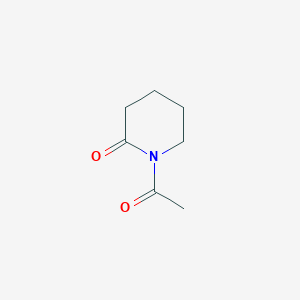
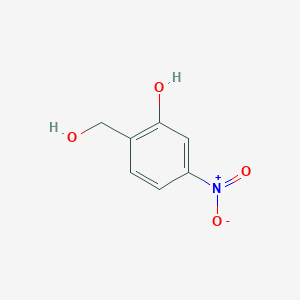
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)
